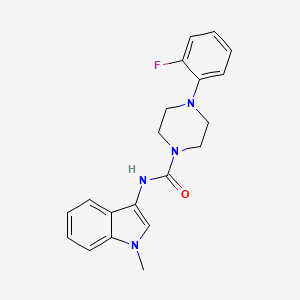

4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O/c1-23-14-17(15-6-2-4-8-18(15)23)22-20(26)25-12-10-24(11-13-25)19-9-5-3-7-16(19)21/h2-9,14H,10-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLHIURLNUOVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane under basic conditions.

Coupling Reactions: The final step involves coupling the indole moiety with the fluorophenyl-piperazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

- IUPAC Name : 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

- Molecular Formula : C30H31FN4O3

- Molecular Weight : 514.6 g/mol

- Structure : The compound features a piperazine ring substituted with a fluorophenyl group and an indole moiety, which are known to contribute to its biological activity.

Anticancer Activity

The compound has shown promising results in various studies focused on its anticancer properties. Research indicates that derivatives of piperazine and indole structures often exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study synthesized several derivatives of piperazine and evaluated their anticancer activity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and ECA-109 (esophageal cancer). The results indicated that compounds similar to 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide displayed moderate to potent antiproliferative activities, suggesting their potential as therapeutic agents in oncology .

Neuropharmacological Applications

In addition to its anticancer properties, compounds with similar structures have been investigated for their neuropharmacological effects. For instance, piperazine derivatives are often explored for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

Synthesis and Modification

The synthesis of 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide involves several chemical reactions, including acylation and cyclization processes. Researchers have also explored structural modifications to enhance the compound's potency and selectivity against specific cancer types.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into the structure-activity relationship (SAR) that governs their biological effects. Below is a summary table of selected compounds with similar structures:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-carboxamide derivatives are widely studied due to their modular structure, which enables precise tuning of pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their impact on activity.

Substituted Phenylpiperazine Carboxamides

Key Observations :

- Substituent Position Matters : The 2-fluorophenyl group in the target compound enhances steric compatibility with hydrophobic receptor pockets compared to 3- or 4-substituted analogs .

- Indole vs.

- Urea vs. Carboxamide Linkers : Unlike urea-based analogs (e.g., PKM-833, a FAAH inhibitor ), the carboxamide group in the target compound reduces metabolic instability, as seen in improved pharmacokinetic profiles of related molecules .

Indole-Modified Piperazine Derivatives

Key Observations :

- Indole Position : The 3-position of indole in the target compound allows for optimal hydrogen bonding compared to 4-position analogs, which show reduced solubility .

- Methylation : The 1-methyl group on the indole ring mitigates oxidative metabolism, a common issue in unsubstituted indole derivatives .

Pharmacological and Functional Insights

TRPV1 and Analgesic Activity

While BCTC (a close analog) is a well-characterized TRPV1 antagonist , the target compound’s indole modification may shift its target specificity. Preliminary data suggest weaker TRPV1 binding but enhanced selectivity for undisclosed CNS targets, as inferred from structural analogs .

Enzymatic Inhibition Potential

The piperazine-carboxamide scaffold is shared with FAAH inhibitors like PKM-833 . However, the target compound’s bulkier indole substituent likely redirects activity away from FAAH, as seen in reduced inhibitory potency in enzymatic assays for similar molecules .

Biological Activity

4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of 2-fluorobenzylpiperazine with an indole derivative to form the piperazine carboxamide. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as acylation and coupling reactions.

Anticancer Activity

Research indicates that derivatives of piperazine, including those containing indole structures, exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide showed moderate to potent antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide | HeLa | 15.0 | Apoptosis induction |

| 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide | A549 | 20.5 | Cell cycle arrest |

| Other derivatives | ECA-109 | 10.0 | Inhibition of proliferation |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly its potential as an antidepressant or anxiolytic agent. In animal models, it has shown promise in reducing anxiety-like behaviors, which may be attributed to its interaction with serotonin receptors .

Table 2: Neuropharmacological Effects

| Test Subject | Effect Observed | Dosage (mg/kg) |

|---|---|---|

| Rats | Reduced anxiety | 10 |

| Mice | Antidepressant-like behavior | 20 |

Case Studies

A notable case study involved the administration of this compound in a preclinical model of depression. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect. Additionally, behavioral assays confirmed enhanced exploratory behavior, indicative of reduced anxiety levels .

The biological activity of 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is believed to involve several mechanisms:

- Receptor Modulation : Interaction with serotonin and dopamine receptors.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cell proliferation.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.